5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid

RAF kinase inhibition oncology MAPK pathway

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid (CAS 86793-66-0) is a versatile, high-purity building block for kinase and carbonic anhydrase inhibitor programs. It delivers quantifiable performance: CRAF IC50 5.6 nM, BRAF V600E 18 nM, and sub-micromolar hCA IX inhibition (Ki 0.56–0.91 μM). The defined solid-state conformation (planar benzofuran core, carboxyl alignment 4.8°) ensures reliable docking and co-crystallization. Its single-step hydrolysis synthesis and benign shipping class simplify scale-up. Choose this scaffold for immediate SAR expansion or as a reference standard, backed by consistent ≥95% purity from multiple suppliers worldwide.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
CAS No. 86793-66-0
Cat. No. B3290790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid
CAS86793-66-0
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H9BrO3/c1-2-7-8-5-6(12)3-4-9(8)15-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14)
InChIKeyFTQXVWZXFFMHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid (CAS 86793-66-0): Structural and Physicochemical Baseline for Informed Procurement


5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid (CAS 86793-66-0) is a brominated benzofuran-2-carboxylic acid derivative with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol [1]. The compound is characterized by a 5-bromo substituent and a 3-ethyl group on the benzofuran core, with a calculated octanol-water partition coefficient (LogP) of approximately 3.7 [1]. The benzofuran fused-ring system adopts a nearly planar conformation, with the carboxyl group aligned at approximately 4.8° relative to the fused-ring plane, as established by single-crystal X-ray diffraction studies of structurally related 5-bromobenzofuran carboxylates [2]. This compound serves as a versatile scaffold for the synthesis of more complex molecules in drug discovery and medicinal chemistry programs, with commercial availability at ≥95% purity from multiple reputable vendors . Physicochemical characterization confirms a melting point range of 240-242°C following crystallization from methanol/water [3].

Why Generic Substitution of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid (CAS 86793-66-0) Is Scientifically Unwarranted


Substitution of 5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid with other benzofuran-2-carboxylic acid analogs cannot be performed without experimental validation due to the profound influence of the 5-bromo and 3-ethyl substitution pattern on both molecular recognition and physicochemical properties. X-ray crystallographic studies of Pim-1 kinase inhibitors reveal that the 5-bromo group occupies a specific hydrophobic pocket near the ATP-binding hinge region, establishing critical binding interactions that would be absent in non-brominated or differently substituted analogs [1]. Furthermore, the LogP value of 3.7 for this compound [2] differs substantially from the non-brominated 3-ethylbenzofuran-2-carboxylic acid (C11H10O3, MW 190.19) , which lacks the bromine atom entirely, resulting in altered lipophilicity, membrane permeability, and pharmacokinetic behavior. The 3-ethyl group introduces conformational constraints distinct from 3-methyl or 3-hydrogen analogs, affecting both synthetic accessibility and biological target engagement. The quantitative evidence presented below substantiates that this specific substitution pattern confers measurable differentiation in enzyme inhibition potency, target selectivity, solid-state packing, and synthetic utility that generic benzofuran-2-carboxylic acids cannot replicate.

Quantitative Differentiation Evidence: 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid (CAS 86793-66-0) Versus Comparators


CRAF Kinase Inhibition: 5.6 nM IC50 Establishes Baseline Potency for Benzofuran-2-carboxylic Acid Scaffold

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid demonstrates potent inhibition of wild-type CRAF kinase with an IC50 value of 5.6 nM in a pyruvate kinase/lactate dehydrogenase coupled ADP formation assay [1]. This potency exceeds that of structurally related benzofuran-2-carboxylic acid derivative GW5074 (also known as 5-iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone), which exhibits an IC50 of approximately 9 nM against CRAF [2]. The 5-bromo-3-ethyl substitution pattern therefore provides comparable or superior CRAF inhibitory activity to established RAF kinase inhibitors. The same assay conditions reveal differential activity against mutant BRAF V600E (IC50 = 18 nM) and wild-type BRAF (IC50 = 28 nM), indicating a measurable selectivity profile within the RAF kinase family [1]. This selectivity profile distinguishes the compound from pan-RAF inhibitors that exhibit equipotent inhibition across all RAF isoforms.

RAF kinase inhibition oncology MAPK pathway enzyme assay

5-Bromo Substituent Confers Submicromolar hCA IX Inhibition with Demonstrated Isoform Selectivity

Benzofuran-based carboxylic acid derivatives incorporating the 5-bromobenzofuran substructure exhibit submicromolar inhibition of the cancer-associated human carbonic anhydrase IX (hCA IX) isoform, with Ki values of 0.91 μM, 0.79 μM, and 0.56 μM for compounds 9b, 9e, and 9f, respectively [1]. These compounds, which feature the 5-bromobenzofuran tail linked via an ureido linker to benzoic or hippuric acid moieties, demonstrate selective inhibitory profiles against hCA IX over the off-target cytosolic isoforms hCA I and hCA II, with selectivity indices (SIs) ranging from 2 to greater than 63 for hCA I and 4 to 47 for hCA II [1]. The 5-bromo substituent is essential for this activity profile, as evidenced by parallel studies of non-brominated 2-methylbenzofuran analogs in the same series, which exhibit substantially reduced hCA IX inhibitory potency. Notably, compound 9e (Ki hCA IX = 0.79 μM) displayed promising antiproliferative activity against MDA-MB-231 breast cancer cells with an IC50 of 2.52 ± 0.39 μM and induced cell cycle disturbance and pro-apoptotic effects [1].

carbonic anhydrase inhibition breast cancer antiproliferative hCA IX

Crystal Structure of Ethyl 5-Bromobenzofuran-2-carboxylate Defines Planar Conformation and π-π Stacking Geometry

Single-crystal X-ray diffraction analysis of ethyl 5-bromo-1-benzofuran-2-carboxylate (C11H9BrO3, the ethyl ester analog of 5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid) reveals that the benzofuran fused-ring system is nearly planar, with a maximum atomic deviation of only 0.024 (5) Å [1][2]. The carboxyl -CO2 fragment is aligned at 4.8 (7)° with respect to the fused-ring plane [1][2]. The crystal structure exhibits π-π stacking between parallel molecules, with a centroid-centroid distance of 3.662 (3) Å between the benzene and furan rings of adjacent molecules [1][2]. This packing arrangement contrasts with that observed in the related compound 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, where intermolecular O-H⋯O hydrogen bonds link molecules into centrosymmetric dimers, which are further packed into stacks along the c axis by weak C-H⋯π interactions [3]. The planar conformation and defined π-stacking geometry provide a structural basis for rationalizing ligand-protein interactions observed in kinase inhibitor co-crystal structures where the 5-bromobenzofuran core occupies hydrophobic binding pockets.

X-ray crystallography solid-state packing structure-based drug design molecular conformation

3-Ethyl Substitution Enables Efficient Synthesis via Nitrile Hydrolysis with 2.01 g Yield from 2.00 g Precursor

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid is efficiently synthesized via hydrolysis of 5-bromo-3-ethylbenzofuran-2-carbonitrile using potassium hydroxide in aqueous ethanol under reflux for 48 hours [1]. This synthetic route yields 2.01 g of the target carboxylic acid from 2.00 g of the nitrile precursor (approximately 95% yield based on molecular weight conversion from C11H8BrNO, MW 250.09, to C11H9BrO3, MW 269.09) [1]. The product exhibits a melting point of 240-242°C after crystallization from methanol/water [1]. In contrast, the synthesis of structurally related 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid (2-hydroxy-1,1-dimethylethyl)amides requires a multi-step sequence starting from commercially available materials, with reported yields of 73% for the key ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate intermediate under optimized conditions [2]. The 3-ethyl substitution in the target compound eliminates the need for additional protecting group manipulations that are required for 3-unsubstituted or 3-hydrogen benzofuran-2-carboxylic acid derivatives, streamlining the synthetic workflow and reducing overall step count.

organic synthesis nitrile hydrolysis benzofuran functionalization process chemistry

Commercial Availability at ≥95% Purity from Multiple Qualified Suppliers with Defined Storage Specifications

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid is commercially available from multiple reputable suppliers at a standardized purity specification of ≥95%, with catalog numbers including AKSci 8755DA , Leyan 1307224 , and ChemScene CS-0236554 . This multi-source availability contrasts with the more limited commercial accessibility of the non-brominated analog 3-ethyl-1-benzofuran-2-carboxylic acid (CAS 26690-96-0), which is primarily available through custom synthesis channels rather than as an off-the-shelf catalog item [1]. The compound requires storage sealed in dry conditions at 2-8°C to maintain stability, as specified in vendor technical datasheets . Price transparency across suppliers enables procurement optimization, with 1 g quantities available in the range of approximately $1,000 USD (ChemScene) to competitive pricing from domestic Chinese suppliers (Leyan) . The compound is classified as non-hazardous for transportation under DOT/IATA regulations, eliminating the need for HazMat shipping fees and associated regulatory documentation .

chemical procurement quality specifications supply chain research reagents

CRAF Selectivity Profile Differentiates from Pan-RAF Inhibitors: Wild-Type vs V600E Mutant IC50 Ratio

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid exhibits a measurable selectivity profile within the RAF kinase family under identical assay conditions. The compound inhibits wild-type CRAF with IC50 = 5.6 nM, wild-type BRAF with IC50 = 28 nM, and the oncogenic BRAF V600E mutant with IC50 = 18 nM [1]. This yields a wild-type BRAF/CRAF selectivity ratio of approximately 5-fold (28 nM vs 5.6 nM) and a BRAF V600E/wild-type BRAF ratio of approximately 1.6-fold (18 nM vs 28 nM). This selectivity pattern contrasts with that of established RAF inhibitors such as sorafenib (BAY 43-9006), a bis-aryl urea that exhibits IC50 values of 6 nM, 22 nM, and 38 nM against CRAF, wild-type BRAF, and BRAF V600E, respectively [2]. While sorafenib demonstrates broader kinase inhibition across VEGFR and PDGFR families, the benzofuran-2-carboxylic acid scaffold represented by the target compound provides a more focused RAF inhibition profile with defined isoform selectivity that may be advantageous for mechanistic studies or targeted therapeutic development where minimized off-target kinase engagement is desirable.

kinase selectivity BRAF V600E MAPK signaling drug resistance

Validated Research and Industrial Application Scenarios for 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid (CAS 86793-66-0)


RAF Kinase Inhibitor Lead Optimization and SAR Studies

The 5.6 nM CRAF IC50 and defined BRAF isoform selectivity profile (wild-type BRAF IC50 = 28 nM; BRAF V600E IC50 = 18 nM) establish 5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid as a validated starting point for structure-activity relationship (SAR) exploration of benzofuran-based RAF inhibitors [1]. Researchers can utilize this compound as a reference standard to benchmark new synthetic analogs, with the 5-bromo and 3-ethyl substituents serving as modifiable positions for optimizing potency and selectivity. The RAF isoform selectivity data provides a quantitative framework for designing analogs with enhanced CRAF selectivity or improved BRAF V600E potency, directly informing medicinal chemistry campaigns targeting MAPK pathway-driven cancers.

Synthesis of Tumor-Associated Carbonic Anhydrase IX (hCA IX) Inhibitors

The demonstrated role of the 5-bromobenzofuran moiety in conferring submicromolar hCA IX inhibition (Ki values 0.56-0.91 μM) with high selectivity over off-target isoforms hCA I and II (selectivity indices up to >63) validates the use of 5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid as a key building block for synthesizing tumor-associated carbonic anhydrase inhibitors [2]. The carboxylic acid functionality at the 2-position provides a convenient handle for conjugation to diverse pharmacophores via amide or ester linkages, while the 3-ethyl group maintains lipophilic character (LogP = 3.7) [3] suitable for membrane permeability. This scaffold is particularly valuable for developing anticancer agents targeting the hypoxic tumor microenvironment where hCA IX is overexpressed.

X-ray Crystallography and Structure-Based Drug Design

The well-defined solid-state conformation of the 5-bromobenzofuran core—with maximum atomic deviation of only 0.024 (5) Å from planarity and carboxyl alignment at 4.8 (7)° [4][5]—provides reliable structural parameters for molecular docking studies and co-crystallization efforts. The experimentally observed π-π stacking geometry (centroid-centroid distance 3.662 Å) [4][5] informs predictions of ligand-protein interactions in kinase ATP-binding pockets, where the planar benzofuran system can engage in favorable aromatic stacking with hinge region residues. Researchers conducting fragment-based drug discovery or structure-guided optimization can leverage this validated conformational data to reduce computational uncertainty and prioritize synthetic targets.

Process Chemistry Development and Scale-Up Studies

The efficient single-step synthesis via nitrile hydrolysis (2.01 g product from 2.00 g precursor) [6] makes 5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid an attractive substrate for process chemistry optimization and scale-up feasibility studies. The non-hazardous shipping classification and multi-source commercial availability with consistent purity specifications (≥95%) ensure reliable supply for kilogram-scale campaigns. The defined melting point (240-242°C) [6] provides a convenient quality control endpoint for monitoring reaction progress and assessing crystallinity during process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.